N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

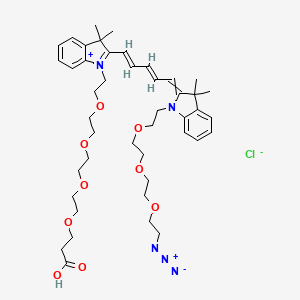

C44H62ClN5O9 |

|---|---|

Molekulargewicht |

840.4 g/mol |

IUPAC-Name |

3-[2-[2-[2-[2-[2-[(1E,3E)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid chloride |

InChI |

InChI=1S/C44H61N5O9.ClH/c1-43(2)36-12-8-10-14-38(36)48(20-24-54-28-32-57-31-27-53-23-19-46-47-45)40(43)16-6-5-7-17-41-44(3,4)37-13-9-11-15-39(37)49(41)21-25-55-29-33-58-35-34-56-30-26-52-22-18-42(50)51;/h5-17H,18-35H2,1-4H3;1H |

InChI-Schlüssel |

UKACGQMFZSBZHG-UHFFFAOYSA-N |

Isomerische SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C3C(C4=CC=CC=C4N3CCOCCOCCOCCN=[N+]=[N-])(C)C)CCOCCOCCOCCOCCC(=O)O)C.[Cl-] |

Kanonische SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCN=[N+]=[N-])(C)C)CCOCCOCCOCCOCCC(=O)O)C.[Cl-] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5: Structure, Properties, and Applications

This technical guide provides a comprehensive overview of the bifunctional fluorescent linker, N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5, tailored for researchers, scientists, and drug development professionals. This molecule incorporates a fluorescent cyanine (B1664457) 5 (Cy5) dye, a polyethylene (B3416737) glycol (PEG) spacer, an azide (B81097) group for "click" chemistry, and a carboxylic acid for amine conjugation, making it a versatile tool in bioconjugation, molecular imaging, and drug development.

Core Structure and Physicochemical Properties

This compound is a complex organic molecule designed with distinct functional domains. The core structure consists of a Cy5 fluorophore, which is a bright, far-red fluorescent dye. This is attached to two different PEG linkers. One linker is a PEG3 chain terminated with an azide group (N3), and the other is a PEG4 chain terminated with a carboxylic acid (-COOH). The PEG linkers are hydrophilic, which helps to increase the solubility of the molecule in aqueous media.

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C44H62ClN5O9 | |

| Molecular Weight | 840.44 g/mol | |

| CAS Number | 2107273-42-5 | |

| Purity | Typically ≥95% | |

| Excitation Maximum (λex) | ~649 nm | |

| Emission Maximum (λem) | ~667 nm | |

| Extinction Coefficient | ~170,000 cm-1 M-1 | |

| Solubility | Soluble in water, DMSO, DMF, and DCM | |

| Appearance | Solid | |

| Storage Conditions | -20°C, protected from light |

Key Applications and Experimental Workflows

The unique trifunctional nature of this compound lends itself to a variety of applications in biomedical research and drug development. Its primary uses are in bioconjugation, fluorescent labeling, and the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Bioconjugation via Click Chemistry and Amide Coupling

The molecule's two distinct reactive handles, the azide and the carboxylic acid, allow for orthogonal or sequential conjugation to different molecules.

-

Azide Group: The azide functionality is primarily used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a type of "click chemistry". This reaction is highly specific and efficient, allowing for the covalent attachment of the dye to molecules containing a terminal alkyne group. It can also participate in strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing strained alkynes like DBCO or BCN.

-

Carboxylic Acid Group: The terminal carboxylic acid can be activated to form a stable amide bond with primary amine groups on biomolecules such as proteins, peptides, or amine-modified oligonucleotides. This reaction is typically mediated by carbodiimide (B86325) crosslinkers like EDC in the presence of N-hydroxysuccinimide (NHS).

The following diagram illustrates the general workflow for a dual-labeling experiment using this compound.

An In-depth Technical Guide to N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5: A Bifunctional Tool for Advanced Bioconjugation and Proteomics

For Researchers, Scientists, and Drug Development Professionals

Core Principles and Applications

N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5 is a versatile, heterobifunctional molecule meticulously engineered for advanced applications in life sciences research and drug development. Its unique tripartite structure, comprising an azide (B81097) moiety, a terminal carboxylic acid, and a cyanine (B1664457) 5 (Cy5) fluorescent dye, all interconnected by flexible polyethylene (B3416737) glycol (PEG) linkers, enables a broad spectrum of applications. The hydrophilic PEG spacers enhance the solubility of the molecule and its conjugates in aqueous media.

The primary utility of this reagent lies in its capacity to act as a bridge, covalently linking two distinct molecules while simultaneously introducing a fluorescent label for detection and quantification. This functionality is pivotal in the construction of complex biomolecular architectures, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs, for instance, are bivalent molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[2] this compound serves as a fluorescent linker in the synthesis of such molecules, facilitating their study and optimization.[2]

The azide group provides a reactive handle for "click chemistry," a set of biocompatible, high-yield reactions.[1][2] Specifically, it can undergo Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with alkyne-containing molecules or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with molecules containing strained alkynes like DBCO or BCN.[1][2] The terminal carboxylic acid can be activated to react with primary amines, forming stable amide bonds.[4] This dual reactivity allows for the sequential or orthogonal labeling and conjugation of diverse biomolecules.

Quantitative Data Presentation

The physicochemical and fluorescence properties of this compound and its variants are summarized below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | ~840.5 g/mol | [2] |

| Excitation Maximum (λex) | ~649 nm | [5] |

| Emission Maximum (λem) | ~667 nm | [5] |

| Extinction Coefficient | ~232,000 cm⁻¹M⁻¹ | [5] |

| Solubility | Water, DMSO, DMF, DCM | [5] |

Note: The exact molecular weight and spectral properties may vary slightly between different commercial suppliers.

Experimental Protocols

The following sections provide detailed methodologies for the two primary conjugation reactions involving this compound.

Protocol 1: Amine Coupling via EDC/NHS Chemistry

This protocol describes the conjugation of the carboxylic acid moiety of this compound to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule ligand). The reaction proceeds through the activation of the carboxylic acid with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to form a more stable amine-reactive NHS ester.

Materials:

-

This compound

-

Amine-containing molecule of interest

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine

-

Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

-

Desalting column or centrifugal filter unit for purification

Procedure:

-

Reagent Preparation:

-

Equilibrate EDC and NHS to room temperature before opening.

-

Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mM).

-

Prepare a stock solution of EDC (e.g., 10 mg/mL in ultrapure water). Use immediately.

-

Prepare a stock solution of NHS (e.g., 10 mg/mL in ultrapure water or DMF).

-

Dissolve the amine-containing molecule in the Coupling Buffer at a suitable concentration (e.g., 1-10 mg/mL).

-

-

Activation of Carboxylic Acid:

-

In a microcentrifuge tube, combine this compound with a 1.2 to 2-fold molar excess of both EDC and NHS in the Activation Buffer.

-

For a typical reaction, dissolve the linker in the Activation Buffer, then add the NHS solution, followed by the EDC solution.

-

Incubate the reaction for 15-30 minutes at room temperature.

-

-

Conjugation to Amine:

-

Add the activated linker solution to the solution of the amine-containing molecule. A 10- to 20-fold molar excess of the activated linker over the amine-containing molecule is recommended as a starting point.

-

Adjust the pH of the reaction mixture to 7.2-7.5 by adding the Coupling Buffer if necessary.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching:

-

Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove the excess, unreacted labeling reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or using a centrifugal filter unit with an appropriate molecular weight cutoff.

-

The purified, Cy5-labeled, azide-functionalized conjugate is now ready for the subsequent click chemistry step or for direct use.

-

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the conjugation of the azide-functionalized molecule (prepared as in Protocol 1 or an alkyne-containing molecule labeled with the linker via its carboxylic acid) to a molecule containing a terminal alkyne.

Materials:

-

Azide-functionalized molecule

-

Alkyne-containing molecule

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Copper-chelating ligand (e.g., THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) for aqueous solutions or TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) for organic solvents)

-

Reaction Buffer: PBS, pH 7.4, or other suitable buffer without chelating agents.

-

DMSO or DMF for dissolving reagents.

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the azide-functionalized molecule in the Reaction Buffer.

-

Prepare a stock solution of the alkyne-containing molecule in DMSO or the Reaction Buffer.

-

Prepare a 20 mM stock solution of CuSO₄ in ultrapure water.

-

Prepare a 100 mM stock solution of sodium ascorbate in ultrapure water. This solution should be made fresh.

-

Prepare a 50 mM stock solution of the THPTA ligand in ultrapure water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-functionalized molecule and the alkyne-containing molecule in the Reaction Buffer. A slight molar excess (1.5 to 5-fold) of one reactant over the other is often used to drive the reaction to completion.

-

Prepare a premix of the copper catalyst by combining the CuSO₄ stock solution and the THPTA ligand stock solution in a 1:5 molar ratio. Let this mixture stand for a few minutes.[6]

-

-

Initiation of the Click Reaction:

-

Incubation:

-

Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as LC-MS or fluorescence analysis.

-

-

Purification:

-

Purify the resulting triazole-linked conjugate using an appropriate method, such as size-exclusion chromatography, dialysis, or affinity chromatography, depending on the nature of the conjugated molecules.

-

Mandatory Visualizations

Experimental Workflows

References

- 1. Innovative synthesis and purification method of fluorescent and bifunctional substrates for self-labelling protein tags - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. symeres.com [symeres.com]

- 4. broadpharm.com [broadpharm.com]

- 5. N-(m-PEG4)-N'-(azide-PEG3)-Cy5, 2107273-02-7 | BroadPharm [broadpharm.com]

- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5 spectral characteristics

An in-depth guide to the spectral characteristics and applications of N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5, tailored for researchers and professionals in drug development.

Introduction

This compound is a fluorescent dye molecule belonging to the cyanine (B1664457) dye family. This compound is functionalized with an azide (B81097) group for bioorthogonal "click" chemistry reactions and a carboxylic acid for conjugation to amine-containing molecules. The polyethylene (B3416737) glycol (PEG) linkers enhance its solubility and biocompatibility. This guide details its spectral properties, experimental characterization protocols, and potential applications.

Spectral Characteristics

The spectral properties of this compound are primarily determined by the Cy5 core. The azide and PEG modifications typically have a minimal effect on the excitation and emission maxima.

| Property | Value |

| Excitation Maximum (λ_max,ex_) | ~646 nm |

| Emission Maximum (λ_max,em_) | ~662 nm |

| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ |

| Quantum Yield (Φ) | ~0.28 |

| Recommended Excitation Laser | 633 nm, 635 nm, or 647 nm |

| Recommended Emission Filter | 660/40 nm |

Experimental Protocols

Determination of Molar Extinction Coefficient

The molar extinction coefficient is determined by measuring the absorbance of a solution of known concentration using a spectrophotometer.

-

Prepare a stock solution: Accurately weigh a small amount of the dye and dissolve it in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to a known concentration.

-

Serial Dilutions: Perform a series of dilutions of the stock solution to obtain a range of concentrations.

-

Absorbance Measurement: Measure the absorbance of each dilution at the absorption maximum (~646 nm).

-

Beer-Lambert Law: Plot absorbance versus concentration. The molar extinction coefficient (ε) is calculated from the slope of the line according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length of the cuvette.

Measurement of Fluorescence Spectra

Fluorescence excitation and emission spectra are measured using a spectrofluorometer.

-

Sample Preparation: Prepare a dilute solution of the dye in a suitable solvent (e.g., phosphate-buffered saline, PBS) in a fluorescence cuvette. The absorbance at the excitation maximum should be below 0.1 to avoid inner filter effects.

-

Excitation Spectrum: Set the emission monochromator to the emission maximum (~662 nm) and scan a range of excitation wavelengths.

-

Emission Spectrum: Set the excitation monochromator to the excitation maximum (~646 nm) and scan a range of emission wavelengths.

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield is determined by comparing the fluorescence intensity of the sample to a standard with a known quantum yield.

-

Standard Selection: Choose a reference dye with a similar absorption and emission range (e.g., Cresyl Violet).

-

Absorbance Matching: Prepare solutions of the sample and the standard with the same absorbance at the excitation wavelength.

-

Fluorescence Measurement: Measure the integrated fluorescence intensity of both the sample and the standard.

-

Calculation: The quantum yield (Φ) is calculated using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (η_sample² / η_standard²) where I is the integrated fluorescence intensity and η is the refractive index of the solvent.

Applications and Workflows

This compound is a versatile tool for various bioconjugation and labeling applications. The azide group allows for covalent attachment to alkyne-modified molecules via copper-catalyzed or copper-free click chemistry. The carboxylic acid group enables conjugation to primary amines through amide bond formation.

A common application is the labeling of biomolecules for subsequent detection and imaging.

An In-depth Technical Guide to Cy5 Azide-Acid Linker Functionality

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of bioconjugates incorporating a Cyanine (B1664457) 5 (Cy5) fluorophore, an azide (B81097) reactive group, and an acid-cleavable linker. This combination of moieties allows for the creation of advanced molecular probes and drug delivery systems that are traceable, highly specific in their conjugation, and capable of releasing a payload in response to a specific physiological stimulus. Such constructs are invaluable in cellular imaging, diagnostics, and the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs).

Core Components and Their Functionality

A Cy5 azide-acid linker system is a modular construct where each component serves a distinct and critical purpose. The synergy between the fluorescent dye, the bioorthogonal reactive group, and the environmentally sensitive linker enables sophisticated experimental designs and targeted drug delivery strategies.

1.1. Cy5 Fluorophore: The Reporter Group

Cy5 is a far-red fluorescent dye belonging to the cyanine family. Its photophysical properties make it exceptionally well-suited for biological applications. Operating in the far-red/near-infrared (NIR) region of the spectrum minimizes interference from cellular autofluorescence, leading to a high signal-to-noise ratio in imaging experiments. The fluorescence of Cy5 and its derivatives is generally stable and insensitive to pH fluctuations within a wide physiological range (pH 4 to 10). Sulfonated versions, such as Sulfo-Cy5, exhibit enhanced water solubility, which is crucial for bioconjugation reactions in aqueous buffers and for preventing the aggregation of labeled proteins.

1.2. Azide Group: The Bioorthogonal Handle for Click Chemistry

The azide group (N₃) is a key functional group for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. The most common click reaction involving an azide is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between an azide-modified molecule and an alkyne-modified molecule. This reaction is highly selective, proceeds rapidly under mild, aqueous conditions, and is tolerant of a wide array of other functional groups found in biological systems.

An alternative, copper-free click reaction is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) instead of a terminal alkyne, eliminating the need for a potentially cytotoxic copper catalyst and making it ideal for applications in living cells and organisms.

1.3. Acid-Cleavable Linker: The Stimulus-Responsive Element

Acid-cleavable linkers are designed to be stable at the neutral pH of blood plasma (approximately 7.4) but to undergo hydrolysis and break apart in acidic environments. This functionality is critical for drug delivery systems like ADCs, which are internalized by target cells into acidic compartments such as endosomes (pH 5.5–6.2) and lysosomes (pH 4.5–5.0). The linker's cleavage in these organelles releases the conjugated payload (e.g., a cytotoxic drug) precisely at the site of action, enhancing therapeutic efficacy while minimizing off-target toxicity. Common chemical structures used as acid-labile linkers include hydrazones, cis-aconityl amides, acetals, and orthoesters.

Quantitative Data Summary

The performance of a Cy5 azide-acid linker conjugate is dictated by the distinct properties of its components. Key quantitative data are summarized below for easy reference.

Table 1: Photophysical Properties of Cy5 Dyes

| Property | Typical Value | Reference |

|---|---|---|

| Excitation Maximum (Ex) | ~646-647 nm | |

| Emission Maximum (Em) | ~662-665 nm | |

| Molar Extinction Coefficient | ~250,000 M⁻¹cm⁻¹ |

| Fluorescence pH Sensitivity | Stable between pH 4 and 10 | |

Table 2: pH-Dependent Functionality of Acid-Cleavable Linkers

| Environment | Typical pH Range | Linker Status | Reference |

|---|---|---|---|

| Bloodstream / Plasma | ~7.4 | Stable | |

| Tumor Microenvironment | 6.5 - 6.9 | Can be designed to be labile | |

| Early Endosome | 5.5 - 6.2 | Cleavage Initiated |

| Lysosome | 4.5 - 5.0 | Rapid Cleavage | |

Experimental Protocols

The following are representative protocols for the conjugation and functional verification of a molecule using a Cy5 azide-acid linker system.

3.1. Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the labeling of an alkyne-modified protein with a Cy5-azide probe.

Materials:

-

Alkyne-modified protein in a compatible buffer (e.g., PBS, pH 7.4)

-

Cy5-azide (dissolved in DMSO or water, depending on solubility)

-

Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)

-

Reducing agent: Sodium Ascorbate (B8700270) solution (e.g., 300 mM in water, freshly prepared)

-

Copper-chelating ligand: THPTA solution (e.g., 100 mM in water)

-

Desalting column for purification

Methodology:

-

Preparation: In a microcentrifuge tube, add the alkyne-modified protein to its final desired concentration in the reaction buffer.

-

Reagent Addition: Add the reagents in the following order, vortexing briefly after each addition: a. Cy5-azide probe to a final concentration of 20-50 µM. b. THPTA ligand solution. c. Copper(II) Sulfate solution.

-

Initiation: To start the reaction, add the freshly prepared sodium ascorbate solution.

-

Incubation: Protect the reaction from light by wrapping the tube in aluminum foil. Incubate at room temperature for 30-60 minutes with gentle mixing or rotation.

-

Purification: Remove the unreacted Cy5-azide and other small molecules by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).

-

Characterization: Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~650 nm (for Cy5).

3.2. Protocol for In Vitro Acid-Cleavage Assay

This protocol verifies the pH-dependent cleavage of the acid-labile linker.

Materials:

-

Purified Cy5-bioconjugate with an acid-cleavable linker

-

"Neutral Buffer": PBS, pH 7.4

-

"Acidic Buffer": Sodium Citrate or Acetate buffer, pH 5.0

-

HPLC system with a fluorescence detector

Methodology:

-

Sample Preparation: Prepare two identical aliquots of the purified bioconjugate. Dilute one aliquot into the Neutral Buffer and the other into the Acidic Buffer to the same final concentration.

-

Incubation: Incubate both samples at 37°C for a predetermined time course (e.g., 0, 1, 4, 8, and 24 hours).

-

Analysis: At each time point, take a sample from each tube and analyze it by reverse-phase HPLC with fluorescence detection (Ex: ~647 nm, Em: ~663 nm).

-

Data Interpretation:

-

In the chromatogram for the pH 7.4 sample, a single major peak corresponding to the intact conjugate should be observed.

-

In the pH 5.0 sample, a time-dependent decrease in the peak area of the intact conjugate and a corresponding increase in a new peak representing the cleaved Cy5-linker fragment will indicate successful acid-mediated cleavage.

-

Visualizations

The following diagrams illustrate the core chemical reactions and biological workflows associated with the Cy5 azide-acid linker system.

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: Workflow of a targeted drug delivery system.

Caption: Relationship of functional components in the conjugate.

N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5 molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional molecule N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5, a crucial tool in modern drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Data

The fundamental properties of this compound are summarized below, providing essential information for its application in experimental design.

| Property | Value | References |

| Chemical Formula | C44H62ClN5O9 | [1] |

| Molecular Weight | 840.44 g/mol | [1] |

| CAS Number | 2107273-42-5 | [1][2][3] |

Application in PROTAC Development

This compound is primarily utilized as a PEG-based linker in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a specific target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome. This molecule contains three key functional components:

-

An azide (B81097) (N3) group , which allows for covalent linkage to a molecule containing an alkyne group via "click chemistry."

-

A carboxylic acid (-COOH) group , which can be activated to react with primary amines to form a stable amide bond.[2]

-

A Cy5 fluorophore , a cyanine (B1664457) dye that fluoresces in the red spectrum, enabling the tracking and quantification of the PROTAC molecule in various assays.

The polyethylene (B3416737) glycol (PEG) spacers (PEG3 and PEG4) enhance the solubility and bioavailability of the resulting PROTAC molecule.

Experimental Protocols

The synthesis of a PROTAC using this compound typically involves a two-step conjugation process. The order of these steps can be varied depending on the specific chemistry of the target protein ligand and the E3 ligase ligand.

1. Amide Bond Formation via Carboxylic Acid Activation:

This protocol outlines the conjugation of the carboxylic acid moiety to a primary amine-containing ligand (Ligand 1).

-

Materials:

-

This compound

-

Ligand 1 with a primary amine

-

Activating agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Anhydrous, amine-free solvent (e.g., Dimethylformamide - DMF)

-

Tertiary amine base (e.g., Diisopropylethylamine - DIPEA)

-

-

Procedure:

-

Dissolve this compound in the anhydrous solvent.

-

Add the activating agent (e.g., 1.2 equivalents of EDC) and a catalyst if needed (e.g., NHS or HOBt).

-

Stir the reaction mixture at room temperature for 30-60 minutes to activate the carboxylic acid.

-

Add Ligand 1 (1.0 equivalent) and the tertiary amine base (2-3 equivalents) to the reaction mixture.

-

Allow the reaction to proceed at room temperature for 2-24 hours, monitoring by an appropriate analytical method (e.g., LC-MS).

-

Upon completion, quench the reaction and purify the resulting azide-functionalized intermediate using chromatography (e.g., HPLC).

-

2. Azide-Alkyne "Click" Chemistry:

This protocol describes the conjugation of the azide group to an alkyne-containing ligand (Ligand 2). This can be performed using either a copper-catalyzed (CuAAC) or a strain-promoted (SPAAC) reaction.

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

-

Materials:

-

Azide-functionalized intermediate from the previous step

-

Ligand 2 with a terminal alkyne

-

Copper(I) source (e.g., Copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate, or a Cu(I) complex)

-

A suitable solvent mixture (e.g., t-butanol/water or DMF)

-

-

Procedure:

-

Dissolve the azide-functionalized intermediate and Ligand 2 in the solvent.

-

Add the copper catalyst and ligand.

-

Stir the reaction at room temperature. The reaction is typically fast, often completing within 1-4 hours.

-

Monitor the reaction by LC-MS.

-

Purify the final PROTAC-Cy5 conjugate using chromatography.

-

-

Signaling Pathway and Experimental Workflow

The biological activity of a PROTAC synthesized with this linker is mediated by the ubiquitin-proteasome system. The following diagrams illustrate the general workflow for PROTAC synthesis and the signaling pathway of PROTAC-mediated protein degradation.

Caption: General workflow for the synthesis of a PROTAC molecule using a bifunctional linker.

Caption: Signaling pathway of PROTAC-mediated protein degradation via the ubiquitin-proteasome system.

References

Navigating the Aqueous Environment: A Technical Guide to the Solubility of N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility characteristics of the bifunctional fluorescent probe, N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5, in aqueous buffers. Understanding the aqueous behavior of this molecule is critical for its effective application in bioconjugation, in vivo imaging, and the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document provides a comprehensive overview of the factors influencing its solubility, a general protocol for solubility determination, and a visualization of its application in a typical experimental workflow.

Core Concepts: Factors Influencing Solubility

The solubility of this compound in aqueous media is governed by the interplay of its constituent chemical moieties: the cyanine (B1664457) 5 (Cy5) core, the polyethylene (B3416737) glycol (PEG) linkers, and its terminal functional groups (azide and carboxylic acid).

Cyanine 5 (Cy5) Core: The foundational Cy5 dye, in its unmodified state, exhibits limited solubility in water.[1][2] This inherent hydrophobicity can lead to aggregation in aqueous buffers, which can quench fluorescence and hinder reactivity. To counteract this, Cy5 derivatives are often modified to enhance their aqueous solubility.

Polyethylene Glycol (PEG) Linkers: The incorporation of polyethylene glycol (PEG) chains is a widely adopted strategy to improve the water solubility of hydrophobic molecules.[3][4][5] The PEG3 and PEG4 linkers in this compound are hydrophilic, which significantly enhances the overall solubility of the compound in aqueous solutions.[6][7] This modification also helps to reduce non-specific binding and aggregation.[3]

Terminal Functional Groups: The terminal azide (B81097) and carboxylic acid groups also influence the molecule's interaction with aqueous buffers. The carboxylic acid can be deprotonated at physiological pH, introducing a negative charge that can further enhance water solubility.

Buffer Composition and pH: The composition, ionic strength, and pH of the aqueous buffer can impact the solubility of the dye. For instance, the protonation state of the carboxylic acid group is pH-dependent, which in turn affects the molecule's overall charge and solubility. It is generally recommended to use buffers that do not contain primary amines, such as Tris, as these can react with activated forms of the carboxylic acid.[8] A common choice for labeling reactions is a borate (B1201080) buffer at a slightly alkaline pH (e.g., pH 8.5).[8]

Quantitative Solubility Data

While specific quantitative solubility data for this compound in various aqueous buffers is not extensively published, the structural modifications, particularly the inclusion of PEG linkers, suggest a significant improvement in aqueous solubility over the parent Cy5 dye. Commercial suppliers indicate that similar PEGylated Cy5 derivatives are soluble in water, as well as organic solvents like DMSO and DMF.[6]

For practical purposes, it is recommended to prepare stock solutions in an organic solvent such as DMSO or DMF, which can then be diluted into the desired aqueous buffer.[9]

Experimental Protocol: Determination of Aqueous Solubility

The following is a general protocol for determining the solubility of this compound in a specific aqueous buffer.

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Desired aqueous buffer (e.g., Phosphate Buffered Saline (PBS), Borate buffer)

-

Microcentrifuge

-

Spectrophotometer (UV-Vis)

-

Vortex mixer

Procedure:

-

Prepare a Concentrated Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a minimal amount of anhydrous DMSO or DMF to create a high-concentration stock solution (e.g., 10 mM).

-

Serial Dilutions: Prepare a series of dilutions of the stock solution in the desired aqueous buffer.

-

Equilibration: Vortex each dilution thoroughly and allow it to equilibrate at the desired temperature for a set period (e.g., 2 hours) to ensure maximum dissolution.

-

Centrifugation: Centrifuge the solutions at high speed (e.g., 14,000 x g) for a specified time (e.g., 10 minutes) to pellet any undissolved precipitate.

-

Spectrophotometric Analysis: Carefully remove the supernatant and measure its absorbance at the maximum absorption wavelength of Cy5 (approximately 649 nm).

-

Determine Concentration: Use the Beer-Lambert law (A = εbc) and the known extinction coefficient of Cy5 (approximately 250,000 M⁻¹cm⁻¹) to calculate the concentration of the dissolved dye in the supernatant.

-

Identify Solubility Limit: The highest concentration at which no precipitate is observed after centrifugation is considered the solubility limit in that specific buffer and at that temperature.

Application Workflow: PROTAC Synthesis

This compound is a valuable tool in the synthesis of PROTACs, where it can serve as a fluorescently labeled linker.[10][11] The azide and carboxylic acid functionalities allow for sequential or orthogonal conjugation to a target protein ligand and an E3 ligase ligand. The following diagram illustrates a typical workflow for its use in PROTAC synthesis via click chemistry.

Caption: Workflow for Fluorescent PROTAC Synthesis.

This guide provides a foundational understanding of the aqueous solubility of this compound. For specific applications, empirical determination of solubility in the relevant buffers and conditions is strongly recommended. The enhanced solubility imparted by the PEG linkers makes this a versatile and user-friendly reagent for a wide range of bioconjugation and drug development applications.

References

- 1. Substituent Effects on the Solubility and Electronic Properties of the Cyanine Dye Cy5: Density Functional and Time-Dependent Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cy5 acid, 1032678-07-1 | BroadPharm [broadpharm.com]

- 3. BroadPharm was granted a US patent for PEGylated Cyanines | BroadPharm [broadpharm.com]

- 4. Fluorescent dye with PEG linker [schem.jp]

- 5. Enhanced Aqueous Solubility of Long Wavelength Voltage-Sensitive Dyes by Covalent Attachment of Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, 2107273-42-5 | BroadPharm [broadpharm.com]

- 7. N-(azide-PEG3)-N'-(Amine-C3-PEG4)-Cy5 Datasheet DC Chemicals [dcchemicals.com]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. This compound | CAS#:2107273-42-5 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to Azide and Carboxylic Acid Reactivity in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of biomolecules is a cornerstone of modern biotechnology, enabling the development of sophisticated diagnostics, targeted therapeutics, and powerful research tools. Among the plethora of chemical functionalities employed for bioconjugation, azides and carboxylic acids represent two of the most versatile and widely utilized handles. Their distinct reactivity profiles offer a powerful toolkit for the precise and stable linkage of biomolecules to a diverse array of payloads, including fluorescent dyes, cytotoxic drugs, and polyethylene (B3416737) glycol (PEG) chains.[1]

This technical guide provides a comprehensive overview of the core principles and practical considerations for harnessing the reactivity of azides and carboxylic acids in bioconjugation. We will delve into the reaction mechanisms, provide detailed experimental protocols for key ligation strategies, and present a comparative analysis of their performance to aid in the rational design of bioconjugation strategies.

Azide-Based Bioconjugation: A Gateway to Bioorthogonality

The azide (B81097) group has emerged as a premier functional handle for bioconjugation due to its small size, metabolic stability, and bioorthogonal reactivity. This means it does not react with naturally occurring functional groups in biological systems, ensuring highly specific labeling.[2] The primary strategies for azide-based bioconjugation are the Staudinger ligation and azide-alkyne cycloadditions.

Staudinger Ligation

The Staudinger ligation is a bioorthogonal reaction between an azide and a phosphine (B1218219), typically a triarylphosphine engineered with an ortho-ester group. The reaction proceeds through an aza-ylide intermediate, which then undergoes intramolecular cyclization and hydrolysis to form a stable amide bond.[2] A key advantage of the "traceless" Staudinger ligation is the formation of a native amide bond, leaving no residual atoms from the phosphine reagent in the final conjugate.[3]

However, the Staudinger ligation is characterized by relatively slow reaction kinetics and the susceptibility of phosphine reagents to air oxidation.[3][4]

Azide-Alkyne Cycloadditions

Azide-alkyne cycloadditions, often referred to as "click chemistry," have revolutionized bioconjugation with their high efficiency, specificity, and broad applicability. These reactions form a stable triazole linkage.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the copper(I)-catalyzed cycloaddition of a terminal alkyne and an azide. CuAAC boasts exceptionally fast reaction kinetics and typically provides near-quantitative yields.[3] However, the cytotoxicity of the copper catalyst limits its application in living cells.[3][5]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the toxicity of copper, SPAAC utilizes a strained cyclooctyne (B158145) that reacts spontaneously with an azide without the need for a metal catalyst. This makes SPAAC ideal for live-cell and in-vivo applications.[6][7] The reaction rates of SPAAC are generally slower than CuAAC but can be significantly enhanced through the design of more strained cyclooctynes.[7]

Carboxylic Acid-Based Bioconjugation: The Workhorse of Amide Bond Formation

Carboxylic acids are abundant in biomolecules, particularly on the side chains of aspartic and glutamic acid residues and at the C-terminus of proteins. The formation of a stable amide bond through the reaction of a carboxylic acid with a primary amine is one of the most common and robust bioconjugation strategies.

Carbodiimide-Mediated Coupling (EDC/NHS Chemistry)

The direct reaction between a carboxylic acid and an amine is inefficient under physiological conditions. Therefore, coupling agents are required to activate the carboxyl group. The most widely used method employs a water-soluble carbodiimide, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[8][9]

EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react with a primary amine to form an amide bond. However, the O-acylisourea intermediate is prone to hydrolysis in aqueous solutions. The addition of NHS or Sulfo-NHS traps the intermediate to form a more stable, amine-reactive NHS-ester, thereby increasing the coupling efficiency.[8][10]

Quantitative Comparison of Key Bioconjugation Chemistries

The choice of bioconjugation strategy is often dictated by the specific requirements of the application, including the desired reaction rate, the biological context (in vitro vs. in vivo), and the stability of the resulting linkage. The following tables provide a comparative summary of quantitative data for the discussed reactions.

| Feature | Staudinger Ligation | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | EDC/NHS Chemistry |

| Reaction Type | Azide + Phosphine | Azide + Terminal Alkyne | Azide + Strained Alkyne | Carboxylic Acid + Amine |

| Catalyst | None | Copper(I) | None | None (Coupling Agents) |

| Second-Order Rate Constant (k) | Slow (≈ 0.001 M⁻¹s⁻¹)[3] | Very Fast (≈ 1-100 M⁻¹s⁻¹)[3] | Moderate to Fast (≈ 0.1-1 M⁻¹s⁻¹)[3] | Variable, depends on conditions |

| Biocompatibility | High; suitable for live cells[3] | Low for live cells due to copper toxicity[3] | High; ideal for live cells and in vivo[3] | Moderate; EDC can cross-link proteins |

| Linkage Formed | Amide bond (traceless) or Amide + Phosphine Oxide | 1,4-disubstituted 1,2,3-triazole | 1,2,3-triazole | Amide bond |

| Linkage Stability | Stable | Highly Stable | Highly Stable | Stable |

| Key Advantage | Forms a native amide bond (traceless version)[3] | Extremely high reaction rate and efficiency[3] | Excellent biocompatibility with fast kinetics[3] | Well-established, robust chemistry |

| Key Disadvantage | Slow kinetics; phosphines prone to oxidation[3] | Copper catalyst toxicity[3] | Bulky cyclooctyne may cause steric hindrance | Potential for side reactions and protein cross-linking |

Experimental Protocols

The following are detailed protocols for common bioconjugation procedures involving azides and carboxylic acids.

Protocol 1: Two-Step EDC/Sulfo-NHS Protein-Protein Conjugation

This protocol describes the covalent coupling of two proteins (Protein #1 containing accessible carboxyl groups and Protein #2 containing accessible primary amines).

Materials:

-

Protein #1

-

Protein #2

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[9]

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5[11]

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[8]

-

N-hydroxysulfosuccinimide (Sulfo-NHS)[8]

-

Quenching Solution: 1 M Hydroxylamine HCl, pH 8.5 or 1 M Tris-HCl, pH 8.5

-

Desalting Columns (e.g., Sephadex G-25)[12]

Procedure:

-

Protein #1 Preparation: Dissolve Protein #1 in Activation Buffer to a concentration of 1-10 mg/mL.[12]

-

Activation of Protein #1:

-

Removal of Excess Reagents (Optional but Recommended):

-

Equilibrate a desalting column with Coupling Buffer.

-

Apply the activation reaction mixture to the desalting column to separate the activated Protein #1 from excess EDC and Sulfo-NHS.[12]

-

-

Conjugation to Protein #2:

-

Immediately add the activated Protein #1 solution (or the eluate from the desalting column) to a solution of Protein #2 in Coupling Buffer. A 1:1 molar ratio of Protein #1 to Protein #2 is a good starting point.

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[8]

-

-

Quenching the Reaction:

-

Add Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS-esters.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Purify the protein-protein conjugate from unreacted proteins and byproducts using an appropriate method such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

-

-

Characterization:

-

Analyze the conjugate by SDS-PAGE to visualize the formation of a higher molecular weight product.

-

Characterize the conjugate by mass spectrometry to confirm its identity and determine the conjugation efficiency.

-

Protocol 2: Antibody-Oligonucleotide Conjugation via SPAAC

This protocol describes the conjugation of an azide-modified oligonucleotide to a DBCO-functionalized antibody.

Materials:

-

Antibody

-

Azide-modified oligonucleotide

-

DBCO-NHS ester

-

Reaction Buffer: PBS, pH 7.4

-

Quenching Solution: 1 M Glycine or Tris-HCl, pH 8.0

-

Purification System (e.g., Ion-Exchange Chromatography)[6]

Procedure:

-

Antibody Activation with DBCO-NHS Ester:

-

Dissolve the antibody in Reaction Buffer to a concentration of 1-5 mg/mL.

-

Prepare a stock solution of DBCO-NHS ester in anhydrous DMSO.

-

Add a 10-20 fold molar excess of DBCO-NHS ester to the antibody solution.

-

Incubate for 30-60 minutes at room temperature with gentle mixing.

-

-

Removal of Excess DBCO-NHS Ester:

-

Remove unreacted DBCO-NHS ester using a desalting column equilibrated with Reaction Buffer.

-

-

Conjugation with Azide-Oligonucleotide:

-

Add the azide-modified oligonucleotide to the DBCO-activated antibody solution. A 3-5 fold molar excess of the oligonucleotide is a good starting point.

-

Incubate for 1-4 hours at room temperature or overnight at 4°C.[13]

-

-

Purification of the Antibody-Oligonucleotide Conjugate:

-

Purify the conjugate using ion-exchange chromatography to separate the negatively charged oligonucleotide-conjugated antibody from the unconjugated antibody.[6]

-

-

Characterization:

-

Analyze the conjugate by SDS-PAGE. The conjugated antibody will show a shift in molecular weight.

-

Determine the conjugation efficiency (oligonucleotide-to-antibody ratio) using UV-Vis spectrophotometry by measuring the absorbance at 260 nm (for the oligonucleotide) and 280 nm (for the antibody).

-

Visualizing Bioconjugation Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate key workflows and reaction mechanisms discussed in this guide.

Caption: Workflow for two-step protein-protein conjugation using EDC/NHS chemistry.

Caption: Workflow for antibody-oligonucleotide conjugation via SPAAC.

Caption: Simplified reaction mechanisms for EDC/NHS coupling and SPAAC.

Chemoselective and Orthogonal Conjugation

In many advanced applications, it is desirable to selectively modify a biomolecule at multiple sites with different payloads. This requires the use of orthogonal bioconjugation reactions, where the reactive handles do not cross-react with each other. Azides and activated carboxylic acids (NHS-esters) are largely orthogonal to each other, allowing for the sequential or simultaneous labeling of a biomolecule containing both functionalities.

For instance, a protein can be engineered to contain both an unnatural amino acid with an azide side chain and accessible lysine (B10760008) residues. The lysine residues can be modified with an NHS-ester-functionalized payload, and subsequently, the azide can be reacted with a strained alkyne probe via SPAAC. Careful control of reaction conditions, such as pH, can further enhance the chemoselectivity.

Applications in Drug Development

The choice of conjugation chemistry has a profound impact on the pharmacokinetic and pharmacodynamic properties of bioconjugates.[14][15]

-

Antibody-Drug Conjugates (ADCs): Both azide-based and carboxylic acid-based chemistries are employed in the construction of ADCs. The stability of the linker between the antibody and the cytotoxic drug is critical for the efficacy and safety of the ADC. The highly stable triazole linkage formed by click chemistry and the robust amide bond from EDC/NHS coupling are both well-suited for this application. The choice often depends on the available functional groups on the drug and the desired drug-to-antibody ratio (DAR).

-

PEGylation: The attachment of polyethylene glycol (PEG) chains to therapeutic proteins and peptides can improve their solubility, stability, and circulation half-life. Amine-reactive NHS-ester-functionalized PEGs are commonly used to modify lysine residues. Alternatively, azide- or alkyne-functionalized PEGs can be conjugated to proteins containing the complementary bioorthogonal handle.

-

Targeted Drug Delivery: Nanoparticles functionalized with targeting ligands are a promising approach for targeted drug delivery.[16] Azides and carboxylic acids on the surface of nanoparticles can be used to attach targeting moieties such as antibodies or peptides, as well as therapeutic payloads.[16]

Conclusion

Azides and carboxylic acids offer a powerful and versatile set of tools for the precise chemical modification of biomolecules. The bioorthogonal nature of azide-based ligations, particularly SPAAC, makes them indispensable for applications in living systems. Carboxylic acid activation via EDC/NHS chemistry remains a robust and widely used method for the formation of stable amide bonds. A thorough understanding of the reactivity, kinetics, and stability associated with these chemistries is paramount for the rational design and successful development of novel bioconjugates for a wide range of applications in research, diagnostics, and therapeutics. By carefully selecting the appropriate conjugation strategy, researchers can create sophisticated biomolecular constructs with tailored properties to address a myriad of challenges in science and medicine.

References

- 1. pharmiweb.com [pharmiweb.com]

- 2. Incorporation of azides into recombinant proteins for chemoselective modification by the Staudinger ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dynamic-biosensors.com [dynamic-biosensors.com]

- 7. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. info.gbiosciences.com [info.gbiosciences.com]

- 9. manuals.plus [manuals.plus]

- 10. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01082A [pubs.rsc.org]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. covachem.com [covachem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. How bioconjugation is unlocking new drug development [pharmaceutical-technology.com]

- 15. Bioconjugation: A Powerful Link Between Biology and Chemistry | Blog | Biosynth [biosynth.com]

- 16. Magnetic Nanoparticles with On-Site Azide and Alkyne Functionalized Polymer Coating in a Single Step through a Solvothermal Process [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Role of the PEG Spacer in N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5

This technical guide provides a comprehensive overview of the this compound molecule, with a particular focus on the critical functions of its polyethylene (B3416737) glycol (PEG) spacers. This bifunctional linker, equipped with a fluorescent reporter group, is a valuable tool in bioconjugation, diagnostics, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Molecular Structure and Functional Components

This compound is a heterobifunctional molecule designed for versatile bioconjugation. Its structure integrates several key components:

-

Azide (B81097) Group (-N3): A reactive handle for "click chemistry," enabling highly efficient and specific covalent bond formation with alkyne- or cyclooctyne-modified molecules, such as DBCO or BCN, through Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1]

-

Carboxylic Acid Group (-COOH): This functional group can be activated (e.g., using EDC or NHS esters) to react with primary amines, such as the lysine (B10760008) residues on proteins, forming stable amide bonds.[2]

-

Cy5 (Cyanine-5): A bright and photostable fluorescent dye in the far-red spectrum, making it ideal for biological imaging applications where minimizing background autofluorescence is crucial.[3]

-

PEG Spacers (PEG3 and PEG4): Two distinct polyethylene glycol chains that play a central role in the molecule's functionality.

Caption: Functional components of the this compound molecule.

The Multifaceted Role of the PEG Spacer

The inclusion of PEG3 and PEG4 chains is not merely for linkage; these spacers are critical for optimizing the physicochemical and biological properties of the molecule and its conjugates.

Enhanced Solubility and Reduced Aggregation

Cyanine dyes like Cy5 are inherently hydrophobic and prone to aggregation in aqueous environments, which can lead to fluorescence quenching and reduced reactivity. The hydrophilic PEG spacers impart excellent water solubility to the entire molecule, preventing aggregation and ensuring that the Cy5 dye maintains its high fluorescence quantum yield.[4][5][6] This is crucial for consistent performance in biological buffers and assays.

Biocompatibility and Reduced Non-Specific Binding

PEGylation is a well-established method for improving the biocompatibility of molecules.[7] The flexible PEG chains create a hydration shell that can mask the hydrophobic Cy5 core from interacting non-specifically with proteins and cell membranes. This "stealth" effect minimizes background signal in imaging applications and can reduce the immunogenicity of the resulting bioconjugate.

Flexible Spacing and Optimal Orientation

The PEG spacers act as flexible arms, providing spatial separation between the conjugated biomolecules and the Cy5 dye. This has several advantages:

-

Minimized Steric Hindrance: The spacers ensure that the terminal reactive groups (azide and carboxylic acid) are accessible for conjugation, reducing steric hindrance from the bulky Cy5 dye.

-

Optimal Function in PROTACs: In PROTACs, the linker length and flexibility are critical for enabling the formation of a stable ternary complex between the target protein and the E3 ligase.[7][8][9] The PEG chains provide the necessary conformational flexibility for the two ends of the PROTAC to bind their respective targets effectively.[8]

-

Improved FRET Efficiency: In Förster Resonance Energy Transfer (FRET) experiments, the distance between the donor and acceptor fluorophores is critical. The PEG spacer allows for precise control over this distance, and its flexibility helps in averaging the orientation factor (κ²), leading to more accurate distance measurements.[10][11]

Applications in Research and Drug Development

The unique combination of features in this compound makes it a powerful tool in various applications.

PROTAC Development

This molecule is frequently used as a fluorescent-tagged linker in the synthesis of PROTACs.[1][5] By incorporating this linker, researchers can not only facilitate the degradation of a target protein but also visualize the PROTAC's localization and distribution within cells using fluorescence microscopy. The PEG component is crucial for maintaining the solubility and cell permeability of the often large and hydrophobic PROTAC molecule.[6]

Caption: The mechanism of action for a Proteolysis Targeting Chimera (PROTAC).

Fluorescent Labeling and FRET

The bifunctional nature of this molecule allows for the labeling of two different targets or orthogonal labeling of a single target. The Cy5 dye serves as a reporter for techniques such as flow cytometry, fluorescence microscopy, and high-content screening.

Furthermore, the defined length of the PEG spacers is advantageous for FRET-based assays. By using Cy5 as an acceptor dye, the PEG linker helps to position it at a predictable distance from a donor dye, enabling the study of molecular interactions and conformational changes.

Caption: The principle of Förster Resonance Energy Transfer (FRET).

Quantitative Data

The properties of this compound and the general effects of PEGylation on Cy5 are summarized below.

Table 1: Physicochemical Properties of PEGylated Cy5 Derivatives

| Property | Value | Reference |

| Excitation Maximum (λex) | ~649 nm | [12] |

| Emission Maximum (λem) | ~667 nm | [12] |

| Molar Extinction Coefficient | ~232,000 M⁻¹cm⁻¹ | [12] |

| Fluorescence Quantum Yield (unconjugated Cy5) | 0.2 | [13] |

| Solubility | Water, DMSO, DMF | [12] |

Table 2: Representative Impact of PEGylation on Fluorophore Properties

| Property | Unconjugated Dye | PEGylated Dye | Rationale |

| Aqueous Solubility | Low | High | The hydrophilic PEG chains increase polarity.[4][5] |

| Aggregation | High | Low | PEG chains provide steric hindrance, preventing dye-dye stacking. |

| Quantum Yield in Aqueous Buffer | Can be reduced due to aggregation | Maintained or enhanced | Reduced aggregation minimizes self-quenching.[14] |

| Non-Specific Binding | Moderate to High | Low | The hydration shell around the PEG chains reduces hydrophobic interactions. |

Experimental Protocols

The following are generalized protocols for the use of this compound. Optimization will be required for specific applications.

Caption: General workflow for bioconjugation and characterization.

Protocol for Protein Labeling via NHS Ester Chemistry

This protocol describes the conjugation of the carboxylic acid moiety to primary amines on a protein.

-

Activation of the Carboxylic Acid (Not required if using a pre-activated NHS ester form):

-

Dissolve this compound in anhydrous DMF or DMSO.

-

Add N-Hydroxysuccinimide (NHS) and a carbodiimide (B86325) coupling agent (e.g., EDC) in a 1.2:1.5 molar ratio relative to the dye.

-

Incubate at room temperature for 1-2 hours to form the NHS ester.

-

-

Protein Preparation:

-

Dissolve the target protein (1-10 mg/mL) in an amine-free buffer (e.g., PBS) at pH 7.2-8.0. Buffers containing primary amines like Tris or glycine (B1666218) must be avoided.[10][15]

-

-

Conjugation Reaction:

-

Add the activated dye solution (or the commercially available NHS ester form) to the protein solution. A 10- to 20-fold molar excess of the dye over the protein is a common starting point.[10]

-

Ensure the organic solvent volume does not exceed 10% of the total reaction volume.[10]

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[16]

-

-

Purification:

-

Remove unreacted dye and byproducts using size-exclusion chromatography (SEC), spin columns, or dialysis.[17]

-

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is for conjugating the azide group to an alkyne-modified biomolecule.

-

Reagent Preparation:

-

Prepare stock solutions of:

-

Alkyne-modified biomolecule in an appropriate buffer.

-

This compound in DMSO or DMF.

-

Copper(II) sulfate (B86663) (CuSO4) in water (e.g., 20 mM).[18]

-

A copper-stabilizing ligand (e.g., THPTA) in water (e.g., 100 mM).[18]

-

A reducing agent, such as sodium ascorbate (B8700270), freshly prepared in water (e.g., 300 mM).[18]

-

-

-

Conjugation Reaction:

-

Purification:

-

Purify the conjugate using a method appropriate for the biomolecule (e.g., SEC for proteins, ethanol (B145695) precipitation for oligonucleotides).[12]

-

Characterization of the Conjugate

5.3.1 Determination of Degree of Labeling (DOL)

The DOL is the average number of dye molecules per biomolecule.[19][20]

-

Measure Absorbance: After purification, measure the absorbance of the conjugate solution at 280 nm (A280) and at the absorbance maximum of Cy5 (~649 nm, Amax).[21]

-

Calculate Protein Concentration:

-

Protein Conc. (M) = [A280 - (Amax × CF)] / ε_protein

-

Where CF is the correction factor for the dye's absorbance at 280 nm (A280 of dye / Amax of dye), and ε_protein is the molar extinction coefficient of the protein at 280 nm.[21]

-

-

Calculate Dye Concentration:

-

Dye Conc. (M) = Amax / ε_dye

-

Where ε_dye is the molar extinction coefficient of Cy5 at its Amax (~232,000 M⁻¹cm⁻¹).

-

-

Calculate DOL:

-

DOL = Dye Conc. (M) / Protein Conc. (M)

-

5.3.2 HPLC Analysis

-

Reversed-Phase HPLC (RP-HPLC): This technique can be used to assess the purity of the conjugate. The increased hydrophobicity from the Cy5 dye will cause the conjugate to have a longer retention time than the unlabeled biomolecule.[22][23]

-

Size-Exclusion HPLC (SEC-HPLC): Useful for separating the conjugate from unreacted dye and detecting any aggregation.

5.3.3 Mass Spectrometry (MS)

-

Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the exact mass of the conjugate, confirming the number of dye molecules attached.[18][24] The mass of the conjugate will increase by the mass of the linker-dye for each successful conjugation. Due to the heterogeneity of PEGylation, deconvolution of the resulting spectra may be necessary.[1][15]

References

- 1. sciex.com [sciex.com]

- 2. This compound, 2107273-42-5 | BroadPharm [broadpharm.com]

- 3. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cy5-PEG3-azide | BroadPharm [broadpharm.com]

- 5. N-(m-PEG4)-N'-(PEG3-Mal)-Cy5, 2839527-02-3 | BroadPharm [broadpharm.com]

- 6. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 7. precisepeg.com [precisepeg.com]

- 8. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Use of a novel Förster resonance energy transfer method to identify locations of site-bound metal ions in the U2–U6 snRNA complex - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Accurate distance determination of nucleic acids via Förster resonance energy transfer: implications of dye linker length and rigidity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. N-(m-PEG4)-N'-(azide-PEG3)-Cy5, 2107273-02-7 | BroadPharm [broadpharm.com]

- 13. Cy5 Azide, 1267539-32-1 | BroadPharm [broadpharm.com]

- 14. Development of a high quantum yield dye for tumour imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. fujifilmbiotechnologies.fujifilm.com [fujifilmbiotechnologies.fujifilm.com]

- 19. support.nanotempertech.com [support.nanotempertech.com]

- 20. Degree of labeling (DOL) step by step [abberior.rocks]

- 21. info.gbiosciences.com [info.gbiosciences.com]

- 22. cellmosaic.com [cellmosaic.com]

- 23. hplc.eu [hplc.eu]

- 24. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5 for Fluorescent Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the heterobifunctional fluorescent labeling reagent, N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5. It details the molecule's core properties, its dual functionalities for bioconjugation, and provides exemplary experimental protocols for its application in advanced life sciences research, particularly in the construction of complex biomolecular conjugates such as Proteolysis Targeting Chimeras (PROTACs).

Core Concepts and Properties

This compound is a versatile molecule that incorporates a bright, far-red fluorescent dye (Cy5) and two distinct reactive groups at the ends of polyethylene (B3416737) glycol (PEG) spacer arms. This design enables the sequential and specific covalent attachment of two different molecules, a powerful tool for creating sophisticated biological probes and therapeutic constructs.

The key components of this reagent are:

-

Cy5 (Cyanine5): A fluorescent dye known for its high molar absorptivity and good quantum yield.[1][2] It excites maximally around 649 nm and emits at approximately 667 nm, a spectral range where autofluorescence from biological samples is minimal, thus providing a high signal-to-noise ratio.[1][2]

-

Azide (B81097) Group (-N3): This functional group is a key component for "click chemistry," a set of bioorthogonal reactions that are highly specific and efficient.[3] The azide group readily reacts with alkyne-modified molecules in the presence of a copper(I) catalyst (Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC) or with strained cyclooctynes like DBCO or BCN without a catalyst (Strain-Promoted Azide-Alkyne Cycloaddition, SPAAC).[3]

-

Carboxylic Acid Group (-COOH): This functional group can be activated to react with primary amines (-NH2), which are abundant in biomolecules like proteins (on lysine (B10760008) residues and the N-terminus).[2] The most common activation method involves converting the carboxylic acid to an N-hydroxysuccinimide (NHS) ester, which then forms a stable amide bond with an amine.

-

PEG Linkers (PEG3 and PEG4): The polyethylene glycol spacers (composed of 3 and 4 ethylene (B1197577) glycol units, respectively) provide several advantages. They are hydrophilic, which improves the solubility of the entire conjugate in aqueous buffers.[4] The PEG chains also offer a flexible spacer arm, which can be crucial for maintaining the biological activity of the conjugated molecules by reducing steric hindrance.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C44H62ClN5O9 | [5] |

| Molecular Weight | 840.44 g/mol | [5] |

| Excitation Maximum (λmax) | ~649 nm | [2][4] |

| Emission Maximum (λmax) | ~667 nm | [2][4] |

| Molar Extinction Coefficient (ε) | ~250,000 M⁻¹cm⁻¹ | [2] |

| Quantum Yield (Φ) | ~0.27 | [2] |

| Solubility | Soluble in water, DMSO, DMF | [4] |

Experimental Protocols and Methodologies

The bifunctional nature of this compound allows for a sequential conjugation strategy. Typically, the less stable functional group is reacted first. In this case, the carboxylic acid is usually converted to an NHS ester for reaction with an amine, followed by the click chemistry reaction of the azide group.

Amine Labeling via Carboxylic Acid Activation

This protocol describes the labeling of a primary amine-containing molecule (e.g., a protein) with the carboxylic acid moiety of the linker.

Materials:

-

This compound

-

Amine-containing molecule (e.g., protein, peptide)

-

Activation reagents: N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Reaction Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer, pH 7.2-8.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Dissolve the Amine-Containing Molecule: Prepare a solution of your protein or peptide in the reaction buffer.

-

Activate the Carboxylic Acid: In a separate tube, dissolve this compound, NHS, and EDC in anhydrous DMF or DMSO. A molar excess of NHS and EDC over the Cy5 reagent is recommended. Incubate for 15-30 minutes at room temperature to form the NHS ester.

-

Conjugation Reaction: Add the activated N-(Azide-PEG3)-N'-(PEG4-NHS ester)-Cy5 solution to the protein solution. The molar ratio of the labeling reagent to the protein will need to be optimized for your specific application but a 10-20 fold molar excess of the dye is a good starting point.

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.

-

Quenching: Add quenching buffer to the reaction mixture to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes.

-

Purification: Remove the excess, unreacted labeling reagent and byproducts by size-exclusion chromatography or dialysis.

Azide Labeling via Click Chemistry

This protocol outlines the conjugation of the azide-functionalized molecule from the previous step with an alkyne-containing molecule.

Materials:

-

Azide-labeled molecule from section 2.1

-

Alkyne-containing molecule

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Copper ligand (e.g., THPTA or TBTA)

-

Reaction Buffer: PBS or Tris-buffered saline (TBS)

-

Purification column

Procedure:

-

Prepare Reactants: Dissolve the azide-labeled molecule and the alkyne-containing molecule in the reaction buffer.

-

Prepare Catalyst Solution: In a separate tube, prepare the copper catalyst solution by mixing CuSO4 and the copper ligand in the reaction buffer.

-

Initiate the Reaction: Add the catalyst solution to the mixture of the azide and alkyne-containing molecules. Then, add a freshly prepared solution of sodium ascorbate to reduce Cu(II) to the active Cu(I) form and initiate the click reaction.

-

Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light. The reaction progress can be monitored by techniques like LC-MS or SDS-PAGE.

-

Purification: Purify the final fluorescently labeled conjugate using an appropriate chromatography method to remove the catalyst and any unreacted starting materials.

Application in PROTAC Development

A significant application of heterobifunctional linkers like this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][5] PROTACs are molecules designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][5]

The this compound linker can be used to connect a ligand that binds to the target protein with a ligand that binds to an E3 ligase. The Cy5 fluorophore allows for the tracking and quantification of the PROTAC's distribution and engagement with its targets in cells and tissues.

PROTAC Signaling Pathway and Assembly

The following diagrams illustrate the general mechanism of PROTAC action and a representative workflow for assembling a fluorescently labeled PROTAC using this compound.

Caption: Mechanism of PROTAC-mediated protein degradation.

References

mechanism of action of azide-alkyne cycloaddition

An In-Depth Technical Guide to the Mechanism of Action of Azide-Alkyne Cycloaddition

Introduction: The Core of Click Chemistry

The azide-alkyne cycloaddition is a powerful chemical reaction that forms a stable triazole ring from an azide (B81097) and an alkyne. First detailed by Rolf Huisgen, this 1,3-dipolar cycloaddition has become the cornerstone of "click chemistry," a concept introduced by K. B. Sharpless in 2001 to describe reactions that are high-yielding, wide in scope, and simple to perform in benign solvents.[1][2] The unique characteristics of this reaction, particularly its catalyzed and strain-promoted variants, have revolutionized fields ranging from drug discovery and bioconjugation to materials science.[2][3][4]

This guide provides a detailed examination of the mechanisms underpinning the primary forms of the azide-alkyne cycloaddition, offers quantitative comparisons, presents detailed experimental protocols, and explores its applications for researchers, scientists, and drug development professionals.

The Thermal Huisgen 1,3-Dipolar Cycloaddition

The original, uncatalyzed reaction between an azide and an alkyne is known as the Huisgen 1,3-Dipolar Cycloaddition.[2][5] It is a concerted, pericyclic reaction that proceeds through a single transition state.

Mechanism: The reaction involves the azide acting as a 1,3-dipole that reacts with the alkyne (the dipolarophile) to form the 1,2,3-triazole ring.[6] However, this thermal process has significant drawbacks; it requires high temperatures and prolonged reaction times due to a high activation energy barrier.[1][4] A critical limitation for many applications is its lack of regioselectivity, often producing a nearly 1:1 mixture of 1,4- and 1,5-disubstituted triazole isomers when asymmetric alkynes are used.[1][2][5]

Figure 1: General mechanism of the thermal Huisgen cycloaddition.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The discovery of copper(I) catalysis revolutionized the azide-alkyne cycloaddition, transforming it into a true "click" reaction.[2][7] The copper(I) catalyst dramatically accelerates the reaction by a factor of 10⁷ to 10⁸ compared to the uncatalyzed version and, crucially, proceeds with near-perfect regioselectivity to yield only the 1,4-disubstituted triazole isomer.[1][8] The reaction is robust, tolerating a wide range of functional groups and aqueous conditions over a broad pH range (4 to 12).[1]

Mechanism: The CuAAC mechanism is a stepwise process, distinct from the concerted thermal reaction.[9]

-

Formation of Copper-Acetylide: A Cu(I) ion first coordinates with the π-system of a terminal alkyne. In the presence of a base (or due to the lowered pKa of the alkyne proton upon coordination), the terminal proton is removed to form a copper-acetylide intermediate.[5][9] Kinetic studies suggest that a dinuclear copper-acetylide complex is often the active catalytic species.[2][9]

-

Coordination and Cyclization: The organic azide coordinates to a copper center, which activates it. The terminal nitrogen of the azide then performs a nucleophilic attack on the activated alkyne carbon, leading to a six-membered copper-containing metallacycle intermediate.[5][]

-

Rearrangement and Protonation: This metallacycle rearranges, followed by protonation, which cleaves the copper-carbon bond.

-

Product Release: The 1,4-disubstituted 1,2,3-triazole product is released, regenerating the Cu(I) catalyst for the next cycle.[5]

The active Cu(I) catalyst is often generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate (B8700270).[11][12] Ligands such as tris-(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) are frequently used to stabilize the Cu(I) oxidation state and accelerate the reaction.[12][13]

Figure 2: Catalytic cycle of the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the cellular toxicity associated with the copper catalyst, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed.[6][11] This reaction is a metal-free variant that relies on the high ring strain of a cyclooctyne (B158145), the smallest stable cyclic alkyne, to drive the reaction forward.[6][]

Mechanism: The driving force for SPAAC is the release of approximately 18 kcal/mol of ring strain from the cyclooctyne upon reaction.[11] This significantly lowers the activation energy of the Huisgen 1,3-dipolar cycloaddition, allowing it to proceed rapidly at physiological temperatures without a catalyst.[6] The mechanism is a concerted [3+2] cycloaddition, similar to the thermal version, but with a much lower energy barrier.[6] A key difference from CuAAC is that SPAAC typically produces a mixture of regioisomers, though the ratio can be influenced by the specific cyclooctyne and azide used.[11] Various generations of cyclooctynes have been developed (e.g., DIBO, DBCO, BCN) with different kinetics and stability to optimize the reaction for biological applications.[15]